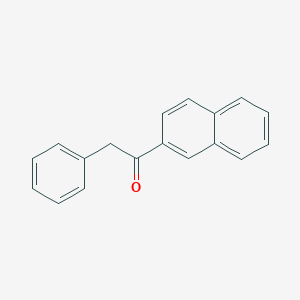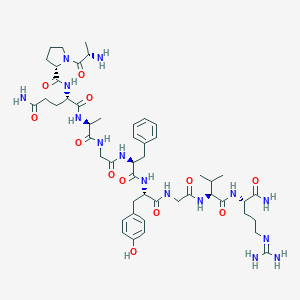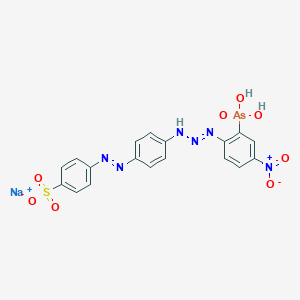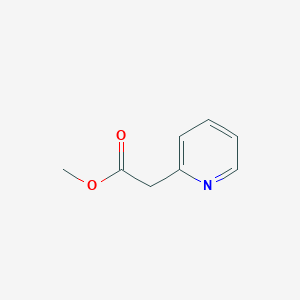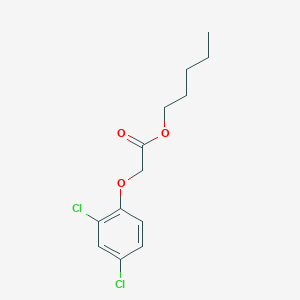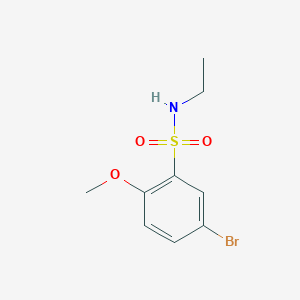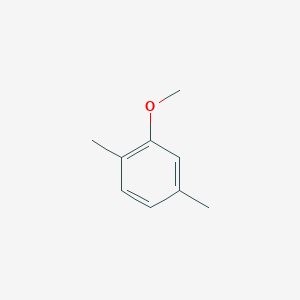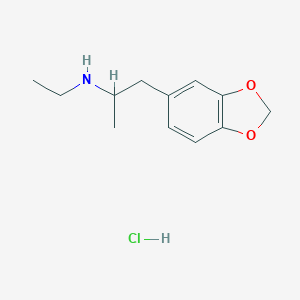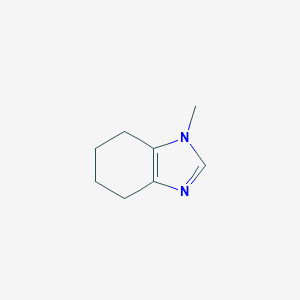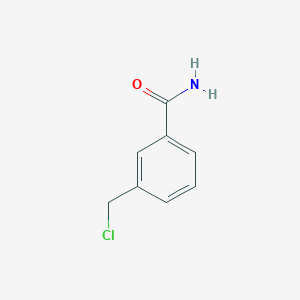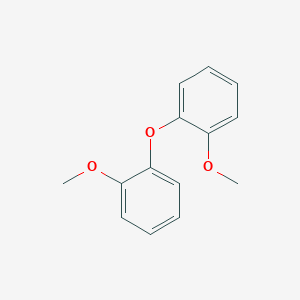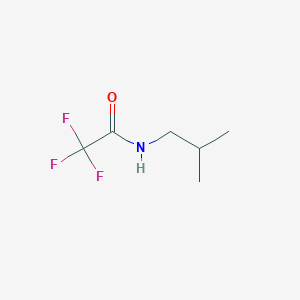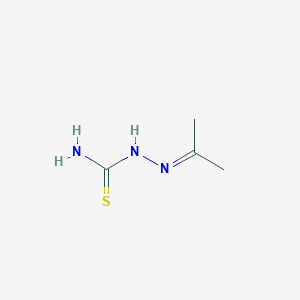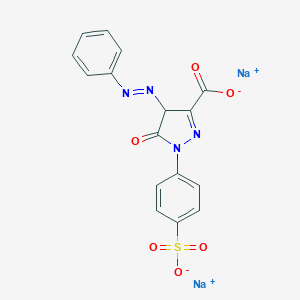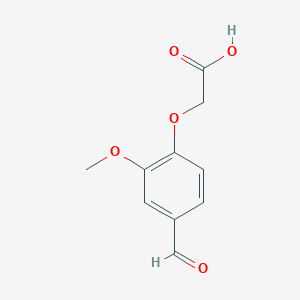
(4-Formyl-2-methoxyphenoxy)acetic acid
Overview
Description
“(4-Formyl-2-methoxyphenoxy)acetic acid” is a unique chemical compound with the empirical formula C10H10O5 . It has a molecular weight of 210.18 . The IUPAC name for this compound is (4-formyl-2-methoxyphenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for “(4-Formyl-2-methoxyphenoxy)acetic acid” is 1S/C10H10O5/c1-14-9-4-7 (5-11)2-3-8 (9)15-6-10 (12)13/h2-5H,6H2,1H3, (H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Formyl-2-methoxyphenoxy)acetic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 396.1±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 159.5±17.2 °C .Scientific Research Applications
Anti-Mycobacterial Agents
- Synthesis and Anti-Mycobacterial Evaluation : A study by Yar, Siddiqui, and Ali (2006) explored the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to the formation of chalcones and their derivatives. These compounds were evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, indicating potential applications in tuberculosis treatment (Yar, Siddiqui, & Ali, 2006).
Antimicrobial Evaluation
- Synthesis of 1,3,4-Thiadiazole Derivatives : Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds showed significant antimicrobial activities against various strains of microbes, suggesting their potential in antimicrobial applications (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Crystal Structure Analysis
- Crystal Structures of Metal Phenoxyalkanoic Acid Interactions : O'Reilly, Smith, Kennard, and Mak (1987) studied the crystal structures of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, among others. Their findings contribute to the understanding of the structural aspects of these compounds, which could be important for material science applications (O'Reilly, Smith, Kennard, & Mak, 1987).
Polymer Nanoparticle Coupling
- High-Performance Liquid Chromatography for Trace Determination : Omidi, Behbahani, Samadi, Sedighi, and Shahtaheri (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This illustrates its application in environmental and biological sample analysis (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Antiviral Activity
- Synthesis and In Vitro Antiviral Activity : Shahar Yar, Bakht, Siddiqui, Abdullah, and De Clercq (2009) studied substituted phenoxy acetic acid derived pyrazolines for in vitro cytotoxicity and antiviral activity. The compounds did not show specific antiviral activity but provided insights into the cytotoxicity profiles, relevant for antiviral research (Shahar Yar et al., 2009).
Safety And Hazards
The safety data sheet for “(4-Formyl-2-methoxyphenoxy)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPBSIGDVNLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350724 | |
| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2-methoxyphenoxy)acetic acid | |
CAS RN |
1660-19-1 | |
| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


